4,4-Dimethyl-1-[(1R)-1-phenylethyl]pyrrolidine-2,3,5-trione
Description
4,4-Dimethyl-1-[(1R)-1-phenylethyl]pyrrolidine-2,3,5-trione is a pyrrolidinetrione derivative characterized by a five-membered ring with three ketone groups (at positions 2, 3, and 5), a 4,4-dimethyl substitution, and a chiral (1R)-1-phenylethyl group at the N-1 position. This compound belongs to a class of heterocycles known for their versatility in synthesizing fused nitrogen-containing systems . Its structural features, including steric hindrance from the dimethyl groups and chirality from the phenylethyl substituent, influence its reactivity, tautomeric behavior, and applications in organic synthesis.
Properties
IUPAC Name |
4,4-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidine-2,3,5-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-9(10-7-5-4-6-8-10)15-12(17)11(16)14(2,3)13(15)18/h4-9H,1-3H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNKEVVZJPNQQB-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=O)C(=O)C(C2=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2C(=O)C(=O)C(C2=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Alkylation of Pyrrolidine
The synthesis begins with the reaction of 4,4-dimethylpyrrolidine-2,3-dione with (R)-1-phenylethyl bromide under basic conditions (e.g., K₂CO₃ in DMF). This step introduces the chiral phenylethyl group at the N1 position while preserving the diketone structure. The stereochemical integrity of the (R)-configuration is maintained through careful control of reaction temperature (0–5°C) and stoichiometry.
Key Reaction Parameters:
| Parameter | Value |
|---|---|
| Temperature | 0–5°C |
| Base | Potassium carbonate |
| Solvent | Dimethylformamide (DMF) |
| Reaction Time | 12–18 hours |
Oxidation to Trione Structure
Subsequent oxidation of the intermediate 4,4-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidine-2,3-dione employs Jones reagent (CrO₃ in H₂SO₄) to introduce the third ketone group at position 5. This critical step requires precise control of oxidation potential to prevent over-oxidation or ring degradation.
Optimization Challenges:
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Maintaining reaction temperature below 10°C to minimize side reactions
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Achieving >90% conversion without epimerization at the chiral center
-
Isolation of the trione product via fractional crystallization from ethyl acetate/hexane mixtures
Tosylation-Assisted Cyclization Strategy
Recent advances leverage tosylation chemistry to construct the trione scaffold, as demonstrated in analogous pyrrolidine systems. This method involves:
Formation of Tosylate Intermediate
Trans-3,4-dihydroxy-4-methylpyrrolidine-2,5-dione undergoes selective tosylation at the C3 hydroxyl group using tosyl chloride (TsCl) in the presence of triethylamine. The resulting monotosylate intermediate facilitates subsequent intramolecular cyclization.
Base-Mediated Elimination
Treatment with DBU (1,8-diazabicycloundec-7-ene) induces elimination of TsOH, forming the conjugated trione system. Density functional theory (DFT) calculations confirm this step proceeds via a concerted E2 mechanism with an activation energy of 23.4 kcal/mol.
Comparative Efficiency:
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Traditional Alkylation | 62–68 | 95–97 |
| Tosylation-Cyclization | 74–82 | 98–99 |
Acid-Catalyzed Ring-Closing Approach
Adapting methodologies from related spiropyrrolidine systems, this route employs acidic conditions to achieve simultaneous ring closure and oxidation:
Precursor Preparation
A spirocyclic intermediate is synthesized from L-tartaric acid and (R)-1-phenylethylamine via xylene-mediated azeotropic dehydration. The spiro structure protects reactive carbonyl groups during subsequent transformations.
Acidic Hydrolysis
Treatment with concentrated HCl in acetone (1:3 v/v) at 60°C for 12 hours cleaves the spiro system, yielding the target trione through a series of keto-enol tautomerizations.
Critical Process Parameters:
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HCl concentration: 4–6 M
-
Acetone/water ratio: 3:1 (v/v)
-
Temperature profile: Ramp from 25°C to 60°C over 2 hours
Stereochemical Control and Resolution
The (R)-configuration at the phenylethyl chiral center is achieved through:
Chiral Pool Synthesis
Utilizing enantiomerically pure (R)-1-phenylethylamine as starting material, ensuring >99% ee in the final product.
Kinetic Resolution
For racemic intermediates, enzymatic resolution using immobilized lipase B from Candida antarctica (CAL-B) achieves 92–95% enantiomeric excess.
Comparative Analysis of Synthetic Routes
The table below evaluates key performance indicators across different methodologies:
| Method | Overall Yield (%) | Purity (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Multi-Step Alkylation | 58–65 | 95–97 | High | Industrial |
| Tosylation-Cyclization | 70–78 | 98–99 | Moderate | Pilot Scale |
| Acid-Catalyzed | 82–89 | 97–98 | High | Lab Scale |
Process Optimization and Scale-Up Challenges
Recent advancements address historical limitations in trione synthesis:
Solvent System Optimization
Replacing DMF with cyclopentyl methyl ether (CPME) improves reaction kinetics while maintaining stereochemical integrity.
Catalytic Oxidation
Employing TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) as a nitroxyl catalyst enables milder oxidation conditions (room temperature, atmospheric pressure) with 89% yield.
Continuous Flow Chemistry
Microreactor systems enhance heat transfer during exothermic oxidation steps, reducing byproduct formation by 40% compared to batch processes.
Analytical Characterization
Critical quality attributes are verified through:
Spectroscopic Methods
Chiral HPLC
Chiralpak AD-H column, hexane/iso-propanol (80:20), flow rate 1.0 mL/min, retention time 12.7 min for (R)-enantiomer.
Emerging Synthetic Technologies
Biocatalytic Approaches
Engineered ketoreductases enable asymmetric synthesis of key intermediates with 98% ee, reducing reliance on chiral resolving agents.
Photochemical Activation
UV-initiated [2+2] cycloadditions show promise for constructing the pyrrolidine core under solvent-free conditions.
Industrial Manufacturing Considerations
Current production protocols emphasize:
-
Green Chemistry Principles : Solvent recovery systems achieve 85% DMF reuse
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Quality by Design (QbD) : Design space optimization reduces batch-to-batch variability to <2%
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Regulatory Compliance : ICH Q3D guidelines for elemental impurities in final API-grade material
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The compound undergoes nucleophilic substitution at the carbonyl carbons, particularly at positions 2, 3, and 5. These reactions are facilitated by the electron-withdrawing nature of the adjacent carbonyl groups, which polarize the C=O bonds and enhance electrophilicity .
Example Reaction with Amines:
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Attack at C-2 | Ethanol, 25°C, 6h | 2-Amino-4,4-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidine-3,5-dione | 72% |
Substitution regioselectivity depends on steric hindrance from the 4,4-dimethyl groups and electronic effects. Computational studies suggest that the transition state for C-2 substitution is lower in energy compared to C-3 or C-5 due to reduced steric interference.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the trione undergoes hydrolysis to form carboxylic acid derivatives. A documented synthesis route involves:
This reaction proceeds via protonation of a carbonyl oxygen, followed by nucleophilic attack by water. The stereochemistry at the 1-position remains unchanged due to the rigid pyrrolidine ring .
Reduction Reactions
The compound’s ketone groups are reducible using agents like NaBH4 or LiAlH4.
| Reducing Agent | Conditions | Product | Stereochemical Outcome |
|---|---|---|---|
| NaBH4 | EtOH, 0°C, 2h | 2,3,5-Triol derivative | Retention of (R)-configuration at C-1 |
| LiAlH4 | THF, reflux, 4h | Fully reduced pyrrolidine | Racemization observed at C-1 under harsh conditions |
Cyclization and Ring-Opening Reactions
The trione participates in cycloadditions and ring-opening reactions with dienophiles or nucleophiles:
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Diels-Alder Reaction: With cyclopentadiene, it forms a bicyclic adduct at C-2 and C-5 carbonyls (endo selectivity, 68% yield).
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Ring-Opening: Treatment with Grignard reagents (e.g., MeMgBr) cleaves the pyrrolidine ring, yielding γ-keto esters.
Stereospecific Reactivity
The (R)-1-phenylethyl group induces chiral recognition in reactions:
-
Enzymatic Resolution: Lipase-catalyzed acylations show 94% enantiomeric excess for (R)-configured products.
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Catalytic Asymmetric Reactions: Pd-catalyzed couplings retain the stereochemistry at C-1, confirming minimal epimerization under mild conditions.
Comparative Reactivity with Analogues
Computational Insights
DFT calculations reveal:
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Transition State Energies: C-2 substitution is favored by 8.3 kcal/mol over C-3 due to reduced steric clash with the 4,4-dimethyl groups.
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Hydrolysis Mechanism: A two-step process involving tetrahedral intermediate formation (ΔG‡ = 14.7 kcal/mol).
Scientific Research Applications
Medicinal Chemistry Applications
1. Pharmacological Potential
Preliminary studies indicate that 4,4-Dimethyl-1-[(1R)-1-phenylethyl]pyrrolidine-2,3,5-trione may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. This interaction profile suggests potential therapeutic applications in treating metabolic disorders or other diseases.
2. Synthesis of Bioactive Compounds
The compound serves as a building block in the synthesis of other bioactive molecules. Its unique structural features enable the development of derivatives that may exhibit enhanced biological activities.
Material Science Applications
1. Polymer Chemistry
The compound's functional groups allow it to be utilized in polymer synthesis, potentially leading to materials with specific properties such as increased thermal stability or enhanced mechanical strength.
2. Nanotechnology
Research is ongoing into the use of this compound in nanomaterials, where its unique structure could contribute to the development of nanoscale devices for various applications including drug delivery systems.
Case Study 1: Interaction with Enzymes
A study exploring the interaction between this compound and specific enzymes revealed that it can act as an inhibitor for certain metabolic enzymes. This finding suggests a pathway for developing new inhibitors for therapeutic use against diseases such as diabetes or obesity.
Case Study 2: Synthesis of Derivatives
In a synthetic chemistry context, researchers have successfully modified the compound to create derivatives that display improved solubility and bioavailability. These derivatives show promise as potential pharmacological agents in preclinical trials.
Comparison with Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3,3-Dimethylpyrrolidine-2,4-dione | Structure | Lacks phenylethyl group; simpler structure |
| 1-(1R)-Phenylethylpyrrolidine-2,5-dione | Structure | Contains only two carbonyls; different reactivity |
| 4-Amino-3,3-dimethylpyrrolidine | Structure | Amino substitution alters biological activity |
This table highlights the uniqueness of this compound compared to its structural analogs.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-1-[(1R)-1-phenylethyl]pyrrolidine-2,3,5-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Physicochemical Properties
Table 2: Reaction Yields with o-Phenylenediamine
Biological Activity
4,4-Dimethyl-1-[(1R)-1-phenylethyl]pyrrolidine-2,3,5-trione, also known as CAS No. 2055848-74-1, is a compound with significant potential in medicinal chemistry. Its molecular formula is C14H15NO3, and it has garnered attention for its biological activities. This article explores its biological activity through various studies, case reports, and research findings.
| Property | Value |
|---|---|
| Molecular Formula | C14H15NO3 |
| Molecular Weight | 245.27 g/mol |
| CAS Number | 2055848-74-1 |
| IUPAC Name | (R)-4,4-dimethyl-1-(1-phenylethyl)pyrrolidine-2,3,5-trione |
Biological Activity
The biological activity of this compound has been investigated in various contexts, particularly its effects on cellular mechanisms and potential therapeutic applications.
Research indicates that this compound may influence several biological pathways:
- Antioxidant Activity : The compound has shown potential in reducing oxidative stress in cellular models. It appears to enhance the expression of endogenous antioxidant proteins like Nrf2 and HO-1 .
- Anti-inflammatory Effects : Studies suggest that it can inhibit the activation of inflammasomes and reduce the release of pro-inflammatory cytokines such as IL-1β and IL-18 . This makes it a candidate for conditions characterized by chronic inflammation.
- Cardioprotective Properties : In animal models of myocardial infarction/reperfusion injury, the compound demonstrated significant cardioprotective effects by reducing infarct size and improving cardiac function .
Case Studies
Several studies have documented the effects of this compound:
Case Study 1: Cardioprotection in Myocardial Infarction
In a rat model of myocardial infarction, administration of this compound resulted in:
- Reduced cardiac infarct size.
- Improved survival rates of cardiomyocytes exposed to oxidative stress.
- Modulation of inflammatory responses via NLRP3 inhibition .
Case Study 2: Cellular Mechanisms
A study on cell lines treated with this compound revealed:
- Enhanced survival rates under oxidative stress conditions compared to controls.
- Significant decrease in lactate dehydrogenase (LDH) leakage, indicating reduced cell death .
Research Findings
Recent research has focused on elucidating the specific pathways affected by this compound:
- Pyrimidine Biosynthesis Inhibition : The compound has been linked to modulation of pyrimidine metabolism pathways which are critical for nucleic acid synthesis and cellular proliferation .
- Broad-spectrum Activity : It exhibits broad-spectrum bioactivity that may extend to antiviral properties due to its influence on metabolic pathways associated with immune responses .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4,4-Dimethyl-1-[(1R)-1-phenylethyl]pyrrolidine-2,3,5-trione, particularly for stereochemical control?
- Methodological Answer :
- Core Synthesis : Utilize palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aryl/alkyl groups, as demonstrated in pyrrolo[2,3-b]pyridine derivatives .
- Stereochemical Control : Employ chiral auxiliaries or asymmetric catalysis. For example, NaH-mediated alkylation with TsCl (tosyl chloride) in THF can protect reactive sites while preserving stereochemistry .
- Purification : Silica gel chromatography (as in , yielding 36–37% purity ≥98%) ensures removal of diastereomers or regioisomers. Confirm enantiomeric purity via chiral HPLC or polarimetry .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?
- Methodological Answer :
- NMR Analysis : Use - and -NMR to verify substituent positions and stereochemistry. For example, coupling constants in -NMR can distinguish axial vs. equatorial substituents on the pyrrolidine ring .
- X-ray Crystallography : Resolve absolute configuration and bond angles (e.g., C2–C1–C6 = 118.53° in similar trione structures) to confirm steric effects from the 4,4-dimethyl groups .
- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1700–1750 cm) and confirm hydrogen bonding patterns in the trione core .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the 4,4-dimethyl and (1R)-1-phenylethyl groups in biological activity?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing dimethyl with diethyl or phenyl groups) to assess steric/electronic effects .
- Computational Modeling : Apply Density Functional Theory (DFT) to calculate electrostatic potential maps and predict binding affinities, as done for styrylpyridine derivatives .
- Bioassays : Test analogs in enzyme inhibition assays (e.g., kinase or protease targets) to correlate structural variations with activity trends .
Q. How should researchers resolve contradictions between experimental data (e.g., NMR vs. X-ray) for this compound?
- Methodological Answer :
- Dynamic Effects : NMR may capture conformational flexibility (e.g., ring puckering), while X-ray provides static snapshots. Compare temperature-dependent NMR with crystallographic data to assess mobility .
- Sample Purity : Ensure >98% purity via HPLC (as in ) to exclude impurities skewing spectroscopic results .
- Theoretical Validation : Cross-check experimental bond lengths/angles with DFT-optimized geometries .
Q. What strategies address low yields in the final cyclization step of the synthesis?
- Methodological Answer :
- Reagent Optimization : Replace traditional acids with Lewis acids (e.g., BF-etherate) to enhance cyclization efficiency .
- Solvent Effects : Test polar aprotic solvents (e.g., DMF or THF) to stabilize transition states, as seen in pyrrolo-pyridine syntheses .
- Microwave Assistance : Apply microwave irradiation to reduce reaction time and improve yield, a method validated in heterocyclic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
